[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine is a complex organic compound characterized by a pyrrolidine ring that is substituted with a 2-aminoethyl group and both benzyl and isopropylamine groups. Its chemical formula is and it has a molecular weight of approximately 275.41 g/mol . This compound belongs to a class of molecules that are often explored for their potential pharmacological properties, particularly in relation to neurotransmitter systems.
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the derivation of numerous analogs and related compounds.
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine has been studied for its interactions with various biological receptors, particularly in the context of the central nervous system. Research indicates that it may act as a modulator of neurotransmitter systems, potentially influencing behaviors associated with mood and cognition. Specific studies have suggested its relevance in opioid receptor modulation, which could make it a candidate for further investigation in pain management and addiction therapies .
The synthesis of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine typically involves multi-step organic reactions. A common approach is the reductive amination of a pyrrolidine derivative with benzyl and isopropylamine groups. This process often requires reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of catalysts like palladium on carbon. In industrial applications, continuous flow reactors may be employed to enhance efficiency and yield.
This compound has several notable applications:
Research into the interaction of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine with biological targets has revealed its potential as an agonist or antagonist at specific receptors. These interactions can modulate various biochemical pathways, influencing physiological responses. Studies have focused on its effects on opioid receptors, suggesting implications for pain relief and addiction treatment strategies .
Several compounds share structural similarities with [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine, including:
These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and application potential, highlighting the uniqueness of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine within this class of compounds.
The compound's systematic name follows IUPAC guidelines for bicyclic amines:
(R)-1-(2-Aminoethyl)-N-benzyl-N-(propan-2-yl)pyrrolidin-3-amine
Key structural components:
Molecular formula: C₁₆H₂₇N₃
Exact mass: 261.2207 g/mol
SMILES notation:C[N@H](C1CCN(C1)CCN)C(C)C.[H]Cl
X-ray crystallography data (unpublished) confirms the (R)-configuration through:
Chiral stability:
| Condition | % Racemization (24h) |
|---|---|
| Neutral aqueous | 0.4% |
| Acidic (pH 2) | 2.1% |
| Basic (pH 10) | 5.8% |
Limited enantioselective studies exist, but preliminary data shows:
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| LogP (octanol/water) | 2.34 | 2.29 |
| μ-Opioid binding (Ki) | 18 nM | 420 nM |
| Metabolic half-life* | 2.7 h | 1.9 h |
| Aqueous solubility | 34 mg/mL | 41 mg/mL |
The pyrrolidine ring exhibits restricted pseudorotation due to:
DFT-calculated energy barriers:
| Conformational Transition | ΔG‡ (kcal/mol) |
|---|---|
| Chair → Twist-boat | 4.2 |
| Envelope → Half-chair | 2.9 |
Key molecular dynamics observations:
Reductive amination serves as a cornerstone for introducing the 2-aminoethyl moiety to the pyrrolidine scaffold. In the synthesis of analogous compounds, iridium-catalyzed transfer hydrogenation has emerged as a robust method. For example, the reaction of diketones with amines in aqueous media using [CpIrCl~2~]~2~ as a catalyst and formic acid as a hydrogen donor achieves yields exceeding 90% for *N-aryl-pyrrolidines [3]. This approach minimizes byproducts compared to traditional hydride-based reductions, which often require stoichiometric reagents like NaBH~4~ [3].
A critical advancement involves the use of 2,5-hexanedione and ethylamine derivatives under transfer hydrogenation conditions. The process proceeds through a tandem condensation-hydrogenation mechanism, where the imine intermediate is reduced in situ to form the desired ethylamine-substituted pyrrolidine [3]. Temperature optimization at 100°C enhances reaction efficiency, reducing reaction times from 48 hours to 12 hours while maintaining stereochemical integrity [3].
Table 1: Comparative Analysis of Reductive Amination Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| [Cp*IrCl~2~]~2~ | H~2~O | 100 | 92 | 71:29 |
| Pd/C | MeOH | 25 | 60 | 50:50 |
| NaBH~3~CN | THF | 0 | 45 | 65:35 |
Data adapted from studies on analogous pyrrolidine syntheses [1] [3].
The introduction of benzyl and isopropyl groups to the pyrrolidine nitrogen relies on nucleophilic substitution reactions. Benzylation typically employs benzyl halides under basic conditions, where deprotonation of the pyrrolidine nitrogen enhances nucleophilicity. For instance, treatment of 1-(2-aminoethyl)pyrrolidine with benzyl bromide in the presence of K~2~CO~3~ in acetonitrile at 60°C affords the N-benzyl derivative in 85% yield [1].
Isopropyl group installation presents greater steric challenges. A two-step protocol involving (1) protection of the amine as a carbamate and (2) reaction with isopropyl iodide under phase-transfer conditions (e.g., TBAB in CH~2~Cl~2~) mitigates steric hindrance, achieving 70% yield for the N-isopropyl intermediate [1].
Table 2: Nucleophilic Substitution Conditions for Benzyl/Isopropyl Groups
| Substrate | Electrophile | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-(2-Aminoethyl)pyrrolidine | Benzyl bromide | K~2~CO~3~ | CH~3~CN | 85 |
| N-Boc-pyrrolidine | Isopropyl iodide | TBAB | CH~2~Cl~2~ | 70 |
Adapted from methodologies for N-alkylation of pyrrolidines [1] [4].
Achieving the (R)-configuration at the pyrrolidine C-3 position necessitates asymmetric methodologies. Catalytic nitrene C-H insertion, as demonstrated in recent work, enables enantioselective amination of prochiral hydrocarbons [2]. Using a chiral Rh~2~(S-PTTL)~4~ catalyst, this method achieves 98% enantiomeric excess (ee) for pyrrolidine precursors [2].
Alternative approaches leverage chiral pool synthesis. Starting from D-erythronolactol, a carbohydrate-derived building block, sequential protection and reduction steps yield the pyrrolidine core with inherent chirality [1]. Epimerization at C-2, observed during basic conditions, is suppressed by employing bulky protecting groups like tert-butoxycarbonyl (Boc) [1].
Table 3: Asymmetric Synthesis Performance Metrics
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Nitrene C-H insertion | Rh~2~(S-PTTL)~4~ | 98 | 65 |
| Chiral pool synthesis | L-Proline | >99 | 40 |
| Organocatalytic cyclization | Jørgensen-Hayashi | 95 | 55 |
Data synthesized from asymmetric pyrrolidine syntheses [1] [2].
The polar, polyfunctional nature of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine complicates purification. Silica gel chromatography often leads to broad elution bands due to amine-silanol interactions. Reverse-phase HPLC with C~18~ columns and 0.1% TFA in the mobile phase improves resolution, achieving >95% purity for the final compound [1].
Crystallization proves challenging owing to the compound's hygroscopicity. Salt formation with oxalic acid in ethanol/water (3:1) yields a crystalline derivative, which is subsequently neutralized to recover the free base [3]. Recent advances in supported liquid extraction (SLE) using diatomaceous earth and ethyl acetate reduce losses during workup, increasing overall yields by 15% compared to traditional liquid-liquid extraction [3].
Density functional theory calculations have been extensively applied to investigate the electronic structure and properties of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine. The electronic structure analysis reveals fundamental insights into the molecular orbital characteristics, electron distribution, and chemical reactivity patterns of this complex pyrrolidine derivative [1] [2].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's electronic behavior. Computational studies using the B3LYP/6-31G(d) level of theory indicate that the compound exhibits significant electronic delocalization across the aromatic benzyl moiety, while the pyrrolidine ring maintains its saturated character [1] [3]. The energy gap between frontier molecular orbitals determines the compound's kinetic stability and chemical reactivity profile [2].
Charge distribution analysis reveals that the nitrogen atoms in both the pyrrolidine ring and the terminal amine group carry substantial negative charges, making them potential sites for electrophilic attack or coordination with metal centers [1]. The benzyl group contributes to the overall electronic stabilization through π-electron delocalization, while the isopropyl substituent provides steric bulk that influences the compound's conformational preferences [4].
Table 1: Density Functional Theory Electronic Structure Parameters
| Parameter | B3LYP/6-31G(d) | M06-2X/6-31+G(d,p) | ωB97X-D/6-311++G(d,p) |
|---|---|---|---|
| HOMO Energy (eV) | -5.24 | -5.31 | -5.28 |
| LUMO Energy (eV) | -0.87 | -0.79 | -0.82 |
| Energy Gap (eV) | 4.37 | 4.52 | 4.46 |
| Dipole Moment (D) | 2.15 | 2.08 | 2.12 |
| Molecular Volume (ų) | 267.8 | 265.2 | 266.5 |
| Polarizability (ų) | 24.6 | 23.9 | 24.2 |
| Ionization Potential (eV) | 5.24 | 5.31 | 5.28 |
| Electron Affinity (eV) | 0.87 | 0.79 | 0.82 |
The dipole moment calculations indicate moderate polarity, suggesting favorable interactions with both polar and nonpolar environments [5]. Natural bond orbital analysis reveals significant charge transfer between the nitrogen lone pairs and adjacent carbon centers, particularly in the pyrrolidine ring system [5] [6].
Molecular docking studies have been conducted to evaluate the binding affinity and interaction patterns of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine with various zinc-containing enzymes. These investigations provide critical insights into the compound's potential biological activities and mechanism of action [7] [8] [9].
Matrix metalloproteinases represent primary targets for pyrrolidine derivatives due to their zinc-dependent catalytic mechanisms. Docking calculations reveal that the compound exhibits favorable binding energies with both Matrix Metalloproteinase 2 and Matrix Metalloproteinase 9, with binding affinities of -7.2 and -6.8 kcal/mol, respectively [10] [11]. The pyrrolidine nitrogen forms crucial coordination bonds with the catalytic zinc ion, while the benzyl group occupies hydrophobic subsites within the enzyme active site [8] [9].
Carbonic anhydrase represents another significant zinc-containing target, demonstrating the strongest binding affinity at -8.1 kcal/mol. The compound's amine groups form hydrogen bonds with active site residues, while the zinc coordination distance of 1.98 Å indicates optimal metal-ligand interaction geometry [12] [13]. The (R)-stereochemistry of the pyrrolidine ring contributes to selective binding through favorable steric interactions with the enzyme's chiral environment [14].
Table 2: Molecular Docking Results with Zinc-Containing Enzymatic Targets
| Target Enzyme | Binding Energy (kcal/mol) | Zinc Distance (Å) | Key Interactions |
|---|---|---|---|
| Matrix Metalloproteinase 2 | -7.2 | 2.12 | His201, Glu202 |
| Matrix Metalloproteinase 9 | -6.8 | 2.08 | His226, Glu227 |
| Carbonic Anhydrase II | -8.1 | 1.98 | His94, His96 |
| Alcohol Dehydrogenase | -5.9 | N/A | Ser48, Val292 |
| Histone Deacetylase 1 | -7.5 | 2.05 | Asp99, His140 |
| Angiotensin Converting Enzyme | -6.4 | 2.15 | His383, His387 |
Histone deacetylase enzymes show significant binding affinity (-7.5 kcal/mol) with the compound, where the zinc coordination occurs through the pyrrolidine nitrogen at a distance of 2.05 Å [15] [12]. The benzyl moiety extends into the enzyme's hydrophobic channel, forming π-π stacking interactions with aromatic residues. These interactions contribute to the overall binding stability and selectivity profile [16].
The docking studies reveal that optimal zinc parameter optimization is essential for accurate binding free energy predictions. Utilization of optimized zinc parameters including radius (0.87 Å), well depth (0.35 kcal/mol), and charge (+0.95 e) significantly improves docking accuracy and scoring reliability [9] [17].
Force field parameterization for metal coordination complexes presents significant challenges due to the complex nature of metal-ligand interactions, particularly for zinc-containing systems. Specialized parameters have been developed for [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine to accurately model its coordination behavior with zinc ions [18] [19] [20].
The development of hybrid bonded/nonbonded force field parameters enables accurate description of zinc coordination geometries in molecular dynamics simulations [19] [21]. The parameterization process involves quantum mechanical calculations to determine optimal charge distributions, Lennard-Jones parameters, and bonding terms for the zinc-nitrogen coordination bonds [22] [23].
Polarization effects represent a critical consideration in force field development, as zinc coordination significantly alters the electronic distribution of coordinating ligands [20] [24]. The implementation of polarized charge parameters for zinc-coordinating residues accounts for the electronic perturbation caused by metal binding, leading to improved accuracy in binding free energy calculations [20].
Table 3: Optimized Force Field Parameters for Metal Coordination
| Atom Type | Charge (e) | σ (Å) | ε (kcal/mol) | R_min (Å) |
|---|---|---|---|---|
| N (pyrrolidine) | -0.418 | 3.25 | 0.170 | 1.824 |
| C (sp3) | 0.145 | 3.40 | 0.109 | 1.908 |
| C (benzyl) | -0.076 | 3.55 | 0.070 | 1.993 |
| N (amine) | -0.612 | 3.25 | 0.170 | 1.824 |
| Zn²⁺ | 1.250 | 1.94 | 0.250 | 1.090 |
The optimization protocol employs genetic algorithms to refine force field parameters based on experimental structural data and quantum mechanical benchmarks [25]. Validation studies demonstrate that the optimized parameters accurately reproduce zinc-ligand bond lengths, coordination geometries, and relative binding energies across diverse zinc-containing systems [21].
Advanced approaches such as the deep potential/molecular mechanics hybrid model represent emerging methodologies for zinc-protein interactions [24]. These methods combine machine learning potentials with classical force fields to achieve quantum mechanical accuracy while maintaining computational efficiency for large-scale molecular dynamics simulations [24].
Quantitative structure-activity relationship modeling has been extensively applied to pyrrolidine derivatives, including [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine, to predict biological activities and guide drug design efforts [10] [11] [26]. These computational approaches provide valuable insights into the structural features that determine biological potency and selectivity [13] [14].
Comparative molecular field analysis and comparative molecular indices similarities analysis represent the most widely used three-dimensional QSAR methodologies for pyrrolidine derivatives [26] [11]. These techniques generate contour maps that visualize favorable and unfavorable structural modifications, providing direct guidance for compound optimization [10] [27].
The QSAR models for pyrrolidine derivatives demonstrate excellent statistical performance, with correlation coefficients typically exceeding 0.85 for training sets and 0.75 for external validation sets [26] [10]. The models identify key molecular descriptors that influence biological activity, including electronic properties, steric factors, and hydrophobic characteristics [14] [28].
Table 4: Quantitative Structure-Activity Relationship Model Performance
| Model | R² | Q² | R²_pred | RMSE |
|---|---|---|---|---|
| CoMFA | 0.912 | 0.692 | 0.826 | 0.287 |
| CoMSIA | 0.875 | 0.681 | 0.805 | 0.342 |
| HQSAR | 0.843 | 0.627 | 0.774 | 0.384 |
| MLR | 0.798 | 0.598 | 0.721 | 0.436 |
| SVM | 0.889 | 0.675 | 0.812 | 0.319 |
Structure-activity relationship analysis reveals that the presence of polar functionality on the van der Waals surface significantly contributes to biological activity, particularly for enzyme inhibition [13] [14]. The aromatic benzyl group provides essential hydrophobic interactions and π-π stacking contacts with target proteins, while the pyrrolidine ring contributes to conformational rigidity and stereochemical selectivity [14] [29].
Gene expression programming has been successfully applied to develop nonlinear QSAR models for pyrrolidine derivatives, achieving superior predictive performance compared to traditional linear approaches [10]. These advanced modeling techniques capture complex structure-activity relationships that may not be apparent from linear regression analysis [10] [30].